3-Phenylisoxazol-4-amine
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Overview
Description
3-Phenylisoxazol-4-amine is a heterocyclic compound featuring an isoxazole ring with a phenyl group at the 3-position and an amine group at the 4-position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods: Industrial production methods for 3-Phenylisoxazol-4-amine often involve multi-step synthesis starting from readily available precursors. One common method includes the one-pot three-component coupling of β-oxo dithioesters, amines, and hydroxylamine in ethanol at reflux .
Chemical Reactions Analysis
Types of Reactions: 3-Phenylisoxazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution can introduce various functional groups at the amine position .
Scientific Research Applications
3-Phenylisoxazol-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Phenylisoxazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Isoxazole: A parent compound with a similar structure but without the phenyl and amine groups.
3-Phenylisoxazole: Similar to 3-Phenylisoxazol-4-amine but lacks the amine group.
4-Amino-3-methylisoxazole: Similar structure with a methyl group instead of a phenyl group.
Uniqueness: this compound is unique due to the presence of both the phenyl and amine groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C9H8N2O |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
3-phenyl-1,2-oxazol-4-amine |
InChI |
InChI=1S/C9H8N2O/c10-8-6-12-11-9(8)7-4-2-1-3-5-7/h1-6H,10H2 |
InChI Key |
QWRFSFAKIHDEGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC=C2N |
Origin of Product |
United States |
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